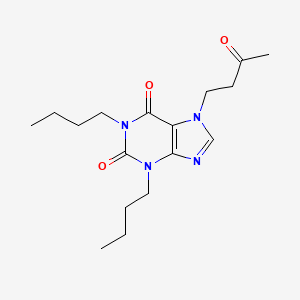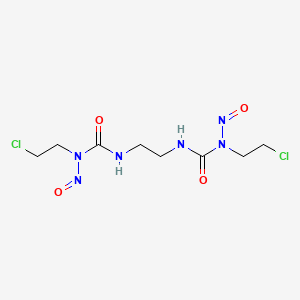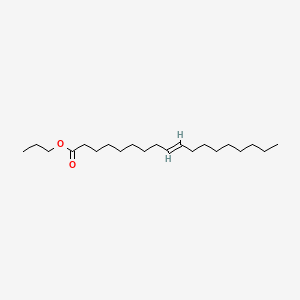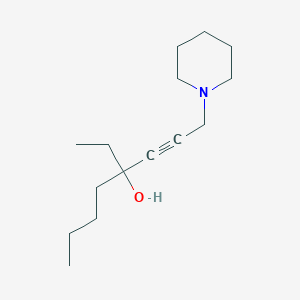![molecular formula C11H18NO2PSi B14620371 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine CAS No. 58068-64-7](/img/structure/B14620371.png)
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is an organophosphorus compound that features a unique combination of a phenyl group, a trimethylsilyl group, and an oxazaphospholidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine typically involves the reaction of a phenyl-substituted oxazaphospholidine with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of silanols and phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkoxides are used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted oxazaphospholidines.
Hydrolysis: Silanols and phosphonic acids.
Aplicaciones Científicas De Investigación
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing into its potential use as a precursor for biologically active compounds
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- Phenyltris(trimethylsiloxy)silane
- Silane, trimethyl(phenylethynyl)-
Uniqueness
3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is unique due to its oxazaphospholidine ring, which imparts distinct chemical properties compared to other trimethylsilyl-substituted compounds. This structural feature allows for specific reactivity patterns and applications that are not observed in similar compounds .
Propiedades
Número CAS |
58068-64-7 |
|---|---|
Fórmula molecular |
C11H18NO2PSi |
Peso molecular |
255.32 g/mol |
Nombre IUPAC |
trimethyl-[(3-phenyl-1,3,2-oxazaphospholidin-2-yl)oxy]silane |
InChI |
InChI=1S/C11H18NO2PSi/c1-16(2,3)14-15-12(9-10-13-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
HSMNBFZBQISGIH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP1N(CCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)


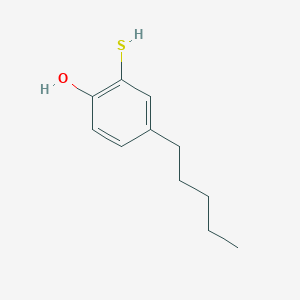
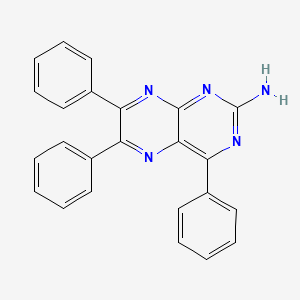
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
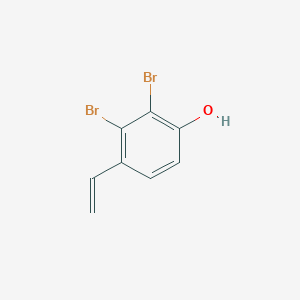
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
